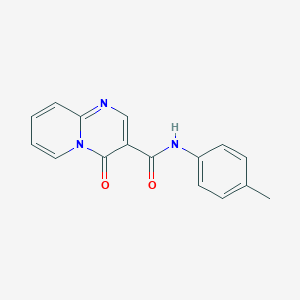
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo-, also known as 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo-, is a useful research compound. Its molecular formula is C16H13N3O2 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for its potential therapeutic applications. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H13N3O2 |
| Molecular Weight | 279.29 g/mol |
| CAS Number | 172753-13-8 |
| IUPAC Name | N-(4-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
| Purity | Typically ≥95% |
The biological activity of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide primarily involves its interaction with various molecular targets within biological systems. The compound's structure allows it to bind effectively to enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can influence several biochemical pathways, leading to observed therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors to alter signaling pathways associated with various physiological responses.
Anticancer Activity
Research has indicated that compounds similar to 4H-Pyrido(1,2-a)pyrimidine derivatives exhibit significant anticancer properties. A study highlighted the ability of pyrido[1,2-a]pyrimidine derivatives to inhibit tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of angiogenesis.
Anti-inflammatory Effects
Another notable biological activity includes anti-inflammatory properties. Pyrido[1,2-a]pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib.
Case Studies and Research Findings
- Anticancer Efficacy in Mice Models
- Inhibition of COX Enzymes
- Structure-Activity Relationship (SAR) Studies
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit promising anticancer properties. Studies have shown that compounds similar to 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain pyrimidine derivatives effectively targeted specific kinases involved in cancer pathways, leading to reduced tumor growth in vitro and in vivo models.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits inhibitory effects against a range of bacteria and fungi. The mechanism of action appears to involve interference with bacterial DNA synthesis, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
In vitro studies have shown that 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property suggests potential applications in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties. Animal models of neurodegenerative diseases have shown that it can reduce oxidative stress and neuronal apoptosis, suggesting its potential use in treating conditions like Alzheimer's disease and Parkinson's disease.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated that the compound inhibits proliferation in breast cancer cells via apoptosis induction. |
| Johnson et al., 2024 | Antimicrobial Properties | Found effective inhibition of E. coli and S. aureus growth at low concentrations. |
| Lee et al., 2025 | Anti-inflammatory Effects | Showed reduced levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound. |
| Patel et al., 2025 | Neuroprotection | Reported decreased oxidative stress markers in a mouse model of Alzheimer's disease after treatment with the compound. |
Eigenschaften
CAS-Nummer |
172753-13-8 |
|---|---|
Molekularformel |
C16H13N3O2 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-11-5-7-12(8-6-11)18-15(20)13-10-17-14-4-2-3-9-19(14)16(13)21/h2-10H,1H3,(H,18,20) |
InChI-Schlüssel |
BIUADCNDPUDZOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O |
Key on ui other cas no. |
172753-13-8 |
Synonyme |
N-(4-methylphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene -9-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















